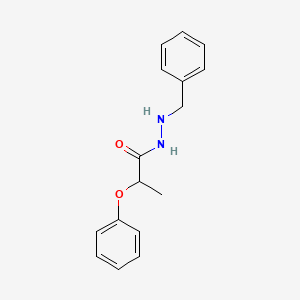![molecular formula C19H20ClN5O3 B13373408 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core and an indane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and chloropyridazine intermediates.
Attachment of the Indane Moiety: This step often involves nucleophilic substitution reactions where the indane derivative is introduced.
Final Coupling: The final step involves coupling the triazolopyridazine core with the indane moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.
科学研究应用
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Bromine Compounds: Compounds containing bromine that exhibit different reactivity and properties compared to chlorine-containing compounds.
Uniqueness
What sets 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide apart is its unique combination of a triazolopyridazine core and an indane moiety, along with the presence of chlorine and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C19H20ClN5O3 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC 名称 |
3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C19H20ClN5O3/c1-27-14-9-11-3-4-13(12(11)10-15(14)28-2)21-19(26)8-7-18-23-22-17-6-5-16(20)24-25(17)18/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,21,26) |
InChI 键 |
OGAGMXVBOKJHFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=NN=C4N3N=C(C=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium](/img/structure/B13373325.png)
![N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B13373331.png)
![N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13373332.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13373342.png)
![N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine](/img/structure/B13373368.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373375.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373419.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)

